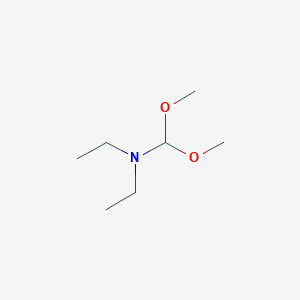

N-(Dimethoxymethyl)-N-ethylethanamine

概要

説明

N-(Dimethoxymethyl)-N-ethylethanamine, also known as 1,1-Dimethoxy-N,N-dimethylmethanamine, is a chemical compound used as a reagent in the formation of pyridine derivatives that exhibit inhibition against PI3 kinase p110α enzymes . It is also known by other names such as 1,1-Dimethoxy-trimethylamine, (Dimethoxymethyl)dimethylamine, (Dimethylamino)dimethoxymethane, (Dimethylamino)formaldehyde Dimethyl Acetal, and 1,1-Dimethoxytrimethylamine .

Molecular Structure Analysis

The molecular formula of N-(Dimethoxymethyl)-N-ethylethanamine is C5H13NO2 . The molecular weight is 119.1622 . The IUPAC Standard InChI is InChI=1S/C5H13NO2/c1-6(2)5(7-3)8-4/h5H,1-4H3 .

科学的研究の応用

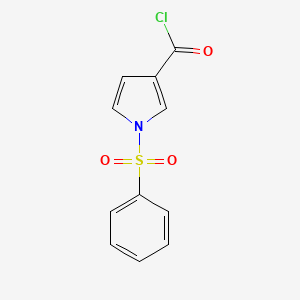

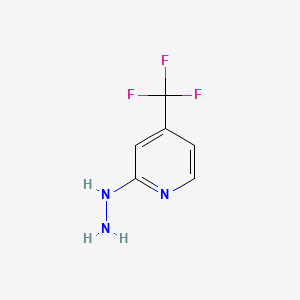

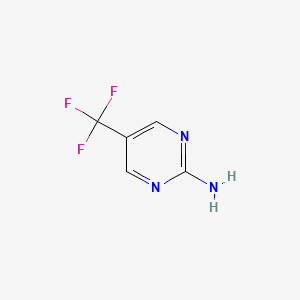

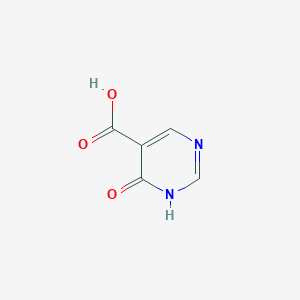

Intermediate in Pyridine Derivatives Synthesis

N-(Dimethoxymethyl)-N-ethylethanamine is used as an intermediate in synthesizing pyridine derivatives, which show inhibition against PI3 kinase p110alfa enzymes. These derivatives are significant in medicinal chemistry due to their potential therapeutic applications .

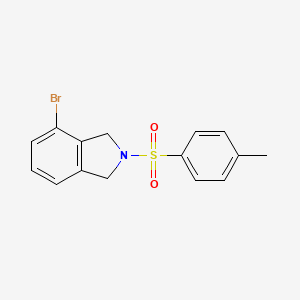

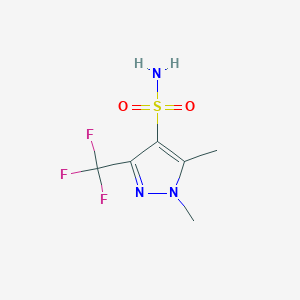

Derivatization of Primary Sulfonamides

The compound is utilized for the derivatization of primary sulfonamides, which are a class of organic sulfur compounds that have a wide range of applications, including as antibiotics .

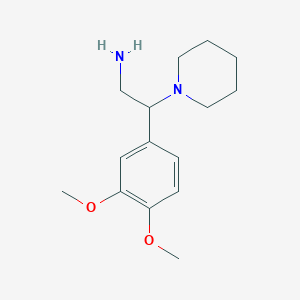

Preparation of Formamidine Derivatives

It is also employed in preparing formamidine derivatives. Formamidines have various applications, particularly in agriculture and pharmaceuticals as pesticides and drug intermediates .

4. Methylating Agent for Acids, Amines, Thiols, and Amino Acids N-(Dimethoxymethyl)-N-ethylethanamine serves as an excellent methylating agent for acids, amines, thiols, and amino acids. Methylation is a crucial step in modifying the chemical properties of compounds for different industrial applications .

Synthesis of Pharmaceuticals

It is a reliable methylation agent mainly applied in synthesizing pharmaceuticals. The ability to introduce methyl groups is essential in drug design and modification .

Crop Protection Agents

The compound is used in creating crop protection agents. These agents protect crops from pests and diseases, contributing to agricultural productivity .

Cosmetics Industry Applications

A third field of application is the cosmetics industry, where it is used for hair care products among other cosmetic items .

特性

IUPAC Name |

N-(dimethoxymethyl)-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-5-8(6-2)7(9-3)10-4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKJWXBGYXJIOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508767 | |

| Record name | N-(Dimethoxymethyl)-N-ethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Dimethoxymethyl)-N-ethylethanamine | |

CAS RN |

4432-76-2 | |

| Record name | N-(Dimethoxymethyl)-N-ethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-b]pyridazin-6-ol](/img/structure/B1316355.png)

![Benzene, [[(8-bromooctyl)oxy]methyl]-](/img/structure/B1316359.png)